O-Methoxycinnamaldehyde, (E)-

Description

Cell Death and Apoptosis Induction

The primary mechanism through which 2-MCA exerts its effects is by triggering apoptosis, a controlled and organized process of cell dismantling. This is achieved through the activation of several interconnected signaling pathways.

Mitochondrial Membrane Potential Loss (ΔΨm)

A critical event in the initiation of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). glpbio.comabmole.comxcessbio.com Research has shown that treatment with 2-MCA leads to a significant loss in ΔΨm in various cell lines. glpbio.comresearchgate.netchemfaces.com This depolarization of the mitochondrial membrane is a key indicator of mitochondrial dysfunction and a point of no return for the cell, committing it to the apoptotic pathway. medchemexpress.comchemondis.com The loss of ΔΨm is often accompanied by the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. chemfaces.comtandfonline.com

Caspase Cascade Activation (Caspase-3, -9)

Following the loss of mitochondrial membrane potential and the release of cytochrome c, a cascade of enzymes known as caspases is activated. glpbio.comabmole.comxcessbio.com Specifically, 2-MCA has been shown to activate caspase-9 and caspase-3. researchgate.netchemfaces.comtandfonline.com Caspase-9 is an initiator caspase that is activated by the cytochrome c released from the mitochondria. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3. Caspase-3 is a key executioner of apoptosis, responsible for cleaving a wide range of cellular proteins, ultimately leading to the morphological and biochemical hallmarks of apoptosis. mdpi.com The activation of both caspase-3 and caspase-9 is a central event in the 2-MCA-induced apoptotic process. glpbio.comabmole.comxcessbio.com

Lysosomal Vacuolation and Dysfunction

In addition to its effects on mitochondria, 2-MCA also induces lysosomal vacuolation and dysfunction. medchemexpress.comchemfaces.com This is characterized by an increase in the volume of acidic compartments within the cell. tandfonline.comtandfonline.comnih.gov Lysosomes are cellular organelles that contain a variety of hydrolytic enzymes. Their dysfunction and the formation of vacuoles can contribute to cellular stress and the apoptotic process. spandidos-publications.com The appearance of orange-staining lysosomal vacuoles has been observed in cells treated with 2-MCA, indicating an acidic environment and lysosomal activity. nih.govresearchgate.netresearchgate.net

DNA Damage Pathways

2-MCA has been shown to induce DNA damage, a potent trigger for apoptosis. medchemexpress.commedchemexpress.commedchemexpress.com The compound's interaction with the cell can lead to DNA strand breakage. nih.gov This damage activates cellular DNA damage response pathways, which can halt the cell cycle and, if the damage is too severe to be repaired, initiate apoptosis. The comet assay, a technique used to detect DNA fragmentation, has demonstrated that 2-MCA treatment leads to the formation of a "comet tail," indicating DNA damage. tandfonline.comnih.gov

Nuclear Condensation and Fragmentation

The culmination of the apoptotic process induced by 2-MCA is the morphological changes in the nucleus. tandfonline.com These changes include nuclear condensation, where the chromatin becomes highly compacted, and nuclear fragmentation, where the nucleus breaks down into smaller, membrane-bound apoptotic bodies. nih.govresearchgate.netresearchgate.net These nuclear events are classic hallmarks of apoptosis and are a direct consequence of the activation of the caspase cascade and the subsequent cleavage of nuclear proteins. tandfonline.comjcancer.org

Enzymatic Target Modulation

Beyond inducing apoptosis, 2-MCA also modulates the activity of specific enzymes that are critical for cell survival and proliferation. One of the key enzymatic targets of 2-MCA is topoisomerase. medchemexpress.com Research has demonstrated that 2-MCA inhibits the activity of both topoisomerase I and II. tandfonline.comresearchgate.nettandfonline.com Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. By inhibiting these enzymes, 2-MCA can lead to DNA damage and ultimately trigger cell death. spandidos-publications.com

Research Findings on 2-Methoxycinnamaldehyde's Molecular Interactions

| Cell Line | Mechanism of Action | Observed Effects |

| NCI-H520 (Human Lung Squamous Cell Carcinoma) | Apoptosis Induction | Decreased mitochondrial membrane potential, activation of caspase-3 and caspase-9. medchemexpress.comresearchgate.net |

| SK-Hep-1 (Human Hepatocellular Carcinoma) | Apoptosis Induction, Enzymatic Target Modulation | Mitochondrial membrane potential loss, activation of caspase-3 and -9, nuclear condensation and fragmentation, inhibition of topoisomerase I and II. tandfonline.comnih.gov |

| Hep 3B (Hepatocellular Carcinoma) | Apoptosis Induction, Enzymatic Target Modulation | Mitochondrial membrane potential loss, activation of caspase 3 and 9, lysosomal vacuolation, suppression of NF-κB, inhibition of topoisomerase I and II. tandfonline.comspandidos-publications.com |

| COLO 205 (Human Colorectal Adenocarcinoma) | Apoptosis Induction | Nuclear condensation and fragmentation, lysosomal vacuolation. researchgate.netresearchgate.net |

| Macrophages | Anti-inflammatory Response | Reduced production of TNF-α and NO, activation of the NRF2 pathway. nih.gov |

| Methicillin-resistant Staphylococcus epidermidis (MRSE) | Antibacterial Activity | Increased permeability of the cell membrane, leading to leakage of DNA and RNA. researchgate.net |

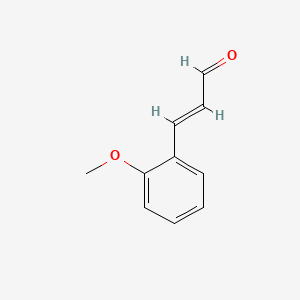

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVZAVRSVHUSPL-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047206 | |

| Record name | trans-2-Methoxycinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cassiastearoptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

160.00 to 161.00 °C. @ 12.00 mm Hg | |

| Record name | Cassiastearoptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly | |

| Record name | Cassiastearoptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60125-24-8, 1504-74-1 | |

| Record name | trans-2-Methoxycinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60125-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxycinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methoxycinnamaldehyde, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060125248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Methoxycinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-METHOXYCINNAMALDEHYDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GG2B2MUHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cassiastearoptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

45 - 46 °C | |

| Record name | Cassiastearoptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes for 2-Methoxycinnamaldehyde (B72128)

The preparation of 2-methoxycinnamaldehyde can be achieved through several synthetic pathways, with condensation reactions and methods involving oxime formation being prominent.

Condensation Reactions

A primary and widely utilized method for synthesizing 2-methoxycinnamaldehyde is through condensation reactions. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is particularly relevant. wikipedia.orgnumberanalytics.com This reaction involves the condensation of an aromatic aldehyde that lacks an α-hydrogen with a ketone or another aldehyde. wikipedia.org In the context of 2-methoxycinnamaldehyde synthesis, this typically involves the reaction of 2-methoxybenzaldehyde (B41997) (o-anisaldehyde) with acetaldehyde (B116499). chemicalbook.inchemicalbook.com

Another established condensation method involves the reaction of salicylaldehyde (B1680747) with acetaldehyde in a dilute alkaline solution over an extended period. chemicalbook.inchemicalbook.com The reaction can also be performed by condensing salicylaldehyde methyl ether with acetaldehyde under alkaline conditions. chemicalbook.inchemicalbook.com A patented method details the aldol condensation of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) with acetaldehyde in an alkaline aqueous medium, which reportedly yields 2-methoxycinnamaldehyde with 57% efficiency and 98% purity.

The Wittig reaction also presents a viable, albeit more complex, multi-step approach. researchgate.net This would involve the reaction of an appropriate arylaldehyde with triethyl phosphonoacetate, followed by reduction of the resulting ethyl cinnamate (B1238496) to cinnamyl alcohol, and subsequent oxidation to the final cinnamaldehyde (B126680) product. google.com

Table 1: Comparison of Condensation-Based Synthetic Methods

| Method | Reactants | Key Conditions | Reported Yield | Reported Purity |

| Claisen-Schmidt Condensation | 2-Methoxybenzaldehyde, Acetaldehyde | Alkaline conditions | - | - |

| Aldol Condensation | Isovanillin, Acetaldehyde | Alkaline aqueous medium | 57% | 98% |

| Wittig Reaction | Arylaldehyde, Triethyl phosphonoacetate | Multi-step process with reduction and oxidation | - | - |

Oxime Formation and Reduction

An alternative synthetic route involves the formation of an oxime intermediate. Oximes can be synthesized from aldehydes or ketones by reacting them with hydroxylamine. jocpr.commdpi.com In the case of 2-methoxycinnamaldehyde, this would involve the formation of its corresponding oxime, which can then be reduced to the aldehyde. chemicalbook.inchemicalbook.com While the direct reduction of an oxime to an aldehyde is a less common transformation, it is a documented possibility. More frequently, oximes are used as precursors for the synthesis of primary amines through catalytic hydrogenation. mdpi.com However, the literature does mention the formation of 2-methoxycinnamaldehyde from its corresponding oxime. chemicalbook.inchemicalbook.com

Strategies for Novel 2-Methoxycinnamaldehyde Derivatives

The structural modification of 2-methoxycinnamaldehyde allows for the creation of novel derivatives with potentially enhanced or different biological activities.

Schiff Base Derivatives

A significant strategy for creating derivatives of 2-methoxycinnamaldehyde is through the formation of Schiff bases. Schiff bases are formed by the condensation reaction between a primary amine and an aldehyde or ketone. mediresonline.org In the case of 2-methoxycinnamaldehyde, its aldehyde functional group readily reacts with various primary amines to yield a wide array of Schiff base derivatives. researchgate.netresearchgate.netpnrjournal.com For example, Schiff bases have been synthesized by reacting 2-methoxycinnamaldehyde with compounds like 4-aminoantipyrine. acs.org The synthesis is often carried out in a suitable solvent like ethanol (B145695), and in some cases, microwave irradiation can be employed to facilitate the reaction. mediresonline.orgresearchgate.net

Substituted Analogues and Electrophilicity Considerations

The synthesis of substituted analogues of 2-methoxycinnamaldehyde allows for the exploration of structure-activity relationships. The introduction of different substituents on the aromatic ring can modulate the electrophilicity of the α,β-unsaturated system, which is crucial for its reactivity and biological interactions. The presence of the electron-donating methoxy (B1213986) group on the benzene (B151609) ring influences the molecule's electronic properties. researchgate.net

The synthesis of these analogues can be achieved through various methods, including the Wittig synthesis, which has been used to prepare a range of methoxy- and hydroxy-substituted cinnamaldehydes. researchgate.net The electrophilic nature of the α,β-unsaturated aldehyde makes it susceptible to nucleophilic attack, a key consideration in the design of synthetic strategies and in understanding its biological mechanism of action. The reactivity of these compounds can be further tuned by introducing either electron-donating or electron-withdrawing groups on the aromatic ring.

Impact of Extraction Methodologies on Compound Yield

The yield of 2-methoxycinnamaldehyde from its natural source, primarily the bark of Cinnamomum cassia, is significantly influenced by the extraction method employed. medchemexpress.comthieme-connect.com Different techniques can lead to variations in the content of this specific compound in the resulting essential oil.

Microwave-assisted extraction (MAE) has been shown to affect the yield of 2-methoxycinnamaldehyde. nih.govresearchgate.net While higher temperatures and longer extraction times during MAE can negatively impact the content of other cinnamaldehydes, the effect on 2-methoxycinnamaldehyde is more complex, showing both positive and negative correlations depending on the specific conditions. nih.govresearchgate.net

Comparative studies of different extraction methods have provided further insights. For instance, a study comparing steam distillation (SD), ultrasound-assisted steam distillation (UASD), and microwave-assisted steam distillation (MASD) found that MASD yielded the highest amount of 2-methoxycinnamaldehyde compared to SD and UASD. csic.escsic.es This suggests that the heating effect of microwaves might promote the conversion of cinnamaldehyde to 2-methoxycinnamaldehyde. csic.escsic.es Another study comparing hydrodistillation, supercritical fluid extraction, and MAE also highlighted that MAE could yield higher amounts of certain components, including 2-methoxycinnamaldehyde, under optimized conditions. nveo.org

Table 2: Influence of Extraction Method on 2-Methoxycinnamaldehyde Content

| Extraction Method | Source Material | Key Findings |

| Microwave-Assisted Extraction (MAE) | Cinnamomum cassia bark | Yield is complexly affected by temperature and time. nih.govresearchgate.net |

| Microwave-Assisted Steam Distillation (MASD) | Cinnamomum cassia | Yielded the highest amount compared to SD and UASD. csic.escsic.es |

| Steam Distillation (SD) | Cinnamomum cassia | Lower yield compared to MASD. csic.escsic.es |

| Ultrasound-Assisted Steam Distillation (UASD) | Cinnamomum cassia | Lower yield compared to MASD. csic.escsic.es |

Molecular Mechanisms of Action

Enzymatic Target Modulation

Topoisomerase I and II Inhibition

Research has identified 2-Methoxycinnamaldehyde (B72128) as a dual inhibitor of topoisomerase I and II. nih.govnih.gov These enzymes are critical for resolving topological challenges in DNA during replication, transcription, and repair. By inhibiting both topoisomerase I and II, 2-MCA interferes with these fundamental cellular processes, which can lead to the induction of apoptosis (programmed cell death). medchemexpress.commedchemexpress.com This inhibitory action has been observed in various cancer cell lines, including human lung adenocarcinoma A549 cells and human lung squamous cell carcinoma NCI-H520 cells. nih.govnih.gov In A549 cells, the IC₅₀ value for topoisomerase I and II inhibition by 2-MCA was determined to be 32 µM. This dual inhibitory effect underscores the compound's potential as a subject for anticancer research. nih.govnih.gov

Matrix Metalloproteinase-9 (MMP-9) Transcription Inhibition

2-Methoxycinnamaldehyde has been shown to inhibit the transcription of Matrix Metalloproteinase-9 (MMP-9). alfa-chemistry.comchemfaces.cn MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a process that is essential for cell migration and invasion. spandidos-publications.com In the context of atherosclerosis, tumor necrosis factor-α (TNF-α) can induce the proliferation and migration of human aortic smooth muscle cells (HASMCs), partly through the upregulation of MMP-9. spandidos-publications.com

Studies have demonstrated that 2-MCA can effectively decrease the secretion of MMP-9 by inhibiting its transcription in TNF-α-stimulated HASMCs. alfa-chemistry.comspandidos-publications.com This effect was observed to be dose-dependent, with a significant reduction in MMP-9 mRNA levels. spandidos-publications.com For instance, a 78.7% inhibition of TNF-α-induced MMP-9 mRNA levels was noted in cells treated with 2-MCA. spandidos-publications.com This transcriptional regulation of MMP-9 by 2-MCA is a key aspect of its biological activity. spandidos-publications.com

Cellular Signaling Pathway Regulation

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

A significant part of 2-Methoxycinnamaldehyde's mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. medchemexpress.commedchemexpress.commedchemexpress.com NF-κB is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, and cell survival. nih.gov The inhibitory effect of 2-MCA on NF-κB has been documented in several studies. For example, in macrophages, 2-MCA was identified as an inhibitor of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, with an IC₅₀ value of 31 µM. nih.gov This inhibition contributes to the compound's anti-inflammatory properties. researchgate.net

The activation of NF-κB is typically preceded by the degradation of its inhibitory protein, IκBα. spandidos-publications.com Research has shown that 2-Methoxycinnamaldehyde can potently inhibit the degradation of IκBα. spandidos-publications.comchemfaces.com By preventing IκBα from breaking down, 2-MCA effectively blocks the nuclear translocation of the NF-κB p65 subunit, a critical step for its activation. spandidos-publications.com This mechanism has been observed in human aortic smooth muscle cells, where 2-MCA was shown to counteract the effects of TNF-α. spandidos-publications.com Some studies also suggest a moderate inhibition of IκBα phosphorylation. ebi.ac.uk

As a consequence of inhibiting IκBα degradation and the subsequent nuclear translocation of NF-κB, 2-Methoxycinnamaldehyde effectively suppresses the transcriptional activity of NF-κB. nih.gov This has been demonstrated through luciferase reporter assays, which measure the activity of the NF-κB promoter. semanticscholar.org The suppression of NF-κB's ability to bind to DNA and initiate the transcription of its target genes is a key outcome of 2-MCA's interaction with this pathway. nih.gov

Nuclear Factor Erythroid 2-Related Factor 2 (NRF2)/Heme Oxygenase-1 (HO-1) Axis Activation

Recent studies have elucidated the role of 2-Methoxycinnamaldehyde in activating the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2)/Heme Oxygenase-1 (HO-1) signaling axis. semanticscholar.org NRF2 is a master regulator of the antioxidant response, inducing the expression of various protective genes, including HO-1. frontiersin.orgnih.govnih.gov

In macrophages, 2-MCA has been found to significantly activate the NRF2 pathway. semanticscholar.org This activation is not associated with alterations in conventional LPS-mediated signaling pathways like MAPK, NF-κB, and AP-1. semanticscholar.org The activation of NRF2 by 2-MCA leads to the enhanced expression of autophagy-associated proteins, which in turn helps to modulate inflammatory responses by reducing the production of inflammatory mediators like TNF-α and nitric oxide (NO). semanticscholar.orgnih.gov This NRF2-mediated enhancement of autophagy flux appears to be a crucial mechanism for the anti-inflammatory effects of 2-MCA. nih.gov

NRF2 Stabilization and Antioxidant Response Element (ARE) Binding

Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant genes. nih.govsemanticscholar.org Under normal conditions, NRF2 is bound in the cytoplasm to Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent degradation by the proteasome. nih.govmdpi.com This process keeps the basal expression of NRF2-target genes low. mdpi.com

2-Methoxycinnamaldehyde (2-MCA) has been shown to activate the NRF2 pathway. nih.govnih.gov This activation involves the stabilization of NRF2, allowing it to accumulate in the nucleus. mdpi.com Once in the nucleus, NRF2 dimerizes with small Maf proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of its target genes. mdpi.comnih.gov This binding initiates the transcription of a wide array of cytoprotective genes. mdpi.com

The activation of the NRF2/ARE pathway by 2-MCA leads to the enhanced production of various antioxidant and phase II detoxifying enzymes. nih.govsemanticscholar.org These enzymes include heme oxygenase-1 (HO-1), NADH quinone oxidoreductase 1 (NQO1), and superoxide (B77818) dismutase (SOD1), which collectively work to counteract oxidative damage and maintain cellular redox homeostasis. nih.gov

Modulation of Autophagy Flux via NRF2/HO-1

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. Research indicates that 2-Methoxycinnamaldehyde (2-MCA) can modulate autophagy. nih.govnih.gov This modulation is linked to its ability to activate the NRF2/HO-1 signaling axis. nih.gov

Studies have demonstrated that 2-MCA treatment leads to increased expression of autophagy-related proteins, such as LC3 and p62, in an NRF2-dependent manner. nih.govnih.gov The promoter regions of genes for p62 and LC3A/B contain Antioxidant Response Elements (AREs), making their transcription inducible by NRF2 stabilization. nih.gov The stabilized NRF2, induced by 2-MCA, increases the expression of p62. nih.gov In turn, p62 can competitively bind to KEAP1, preventing NRF2 degradation and further amplifying NRF2 activation. nih.gov

Furthermore, 2-MCA has been found to enhance autophagy flux, which is the dynamic process of autophagosome synthesis, delivery to the lysosome, and degradation. nih.govnih.gov This enhanced autophagy contributes to the anti-inflammatory effects of 2-MCA. For instance, in macrophages stimulated with lipopolysaccharide (LPS), 2-MCA-mediated enhancement of autophagy flux leads to a reduction in the production of pro-inflammatory molecules like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). nih.govnih.gov This effect can be reversed by autophagy inhibitors, confirming the role of autophagy in the anti-inflammatory action of 2-MCA. nih.govnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway (p38, ERK, JNK) Assessment

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, are critical signaling cascades that regulate a wide range of cellular processes such as cell proliferation, differentiation, and stress responses. nih.govnih.gov

In the context of 2-Methoxycinnamaldehyde (2-MCA), studies have investigated its effect on the MAPK pathways, particularly in response to inflammatory stimuli like tumor necrosis factor-alpha (TNF-α). In human aortic smooth muscle cells (HASMCs), TNF-α exposure was found to increase the phosphorylation levels of JNK and ERK1/2. spandidos-publications.com However, treatment with 2-MCA did not show a significant impact on the TNF-α-induced activation of the JNK, p38, and ERK signaling pathways. spandidos-publications.com This suggests that the inhibitory effects of 2-MCA on certain cellular processes, such as the expression of matrix metalloproteinase-9 (MMP-9), occur through mechanisms independent of the MAPK signaling pathways. spandidos-publications.com

It is worth noting that cinnamaldehyde (B126680), a related compound, has been shown to inhibit upstream components of the NF-κB signaling pathway, including extracellular signal-related kinase (ERK) and p38 mitogen-activated protein kinase (MAPK). mdpi.com However, the specific modulatory effects of 2-MCA on the MAPK pathways may vary depending on the cell type and experimental conditions.

Activating Transcription Factor 3 (ATF3) Modulation

Activating Transcription Factor 3 (ATF3) is a stress-inducible transcription factor belonging to the ATF/CREB family. nih.govfrontiersin.org It is considered a central hub in the cellular adaptive-response network and is induced by a variety of stimuli, including cytokines and lipopolysaccharide (LPS). frontiersin.org

Research has shown that 2-Methoxycinnamaldehyde (2-MCA) can modulate the expression of ATF3. nih.govsemanticscholar.org Specifically, in macrophages, the activation of NRF2 by 2-MCA leads to a subsequent increase in the expression of ATF3, particularly under LPS-stimulated conditions. nih.govsemanticscholar.org This suggests that ATF3 is a canonical gene target of NRF2 activity. nih.gov The induction of ATF3 is part of the broader anti-inflammatory and cytoprotective response initiated by 2-MCA through the NRF2 pathway. nih.govmdpi.com ATF3 itself can act as both a transcriptional activator and repressor, and it plays a role in regulating immune responses, cell cycle, and apoptosis. nih.govfrontiersin.org

The modulation of ATF3 by 2-MCA highlights a key molecular mechanism through which this compound exerts its biological effects, connecting the NRF2-mediated antioxidant response to the regulation of other critical cellular processes.

Toll-like Receptor 4 (TLR4) Pathway Inhibition

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that plays a critical role in the innate immune system by recognizing pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from Gram-negative bacteria. nih.govcapes.gov.br Activation of TLR4 triggers downstream signaling pathways, leading to the production of inflammatory mediators. nih.govcapes.gov.br

Studies on cinnamaldehyde, a closely related compound to 2-Methoxycinnamaldehyde (2-MCA), have demonstrated its ability to suppress TLR4 activation. mdpi.comnih.gov The inhibitory mechanism involves the disruption of TLR4 receptor oligomerization, a crucial step for signal transduction, rather than targeting the downstream signaling molecules. nih.govcapes.gov.br

While direct evidence for 2-MCA's effect on TLR4 is still emerging, its ability to counteract inflammatory responses induced by LPS suggests a potential role in modulating the TLR4 pathway. nih.govnih.gov For instance, 2-MCA has been shown to reduce the production of TNF-α and NO in LPS-stimulated macrophages. nih.govnih.gov Given that cinnamaldehyde and 2-MCA can both inhibit canonical IL-1β secretion, which is tightly regulated by TLR4 signaling, it is plausible that 2-MCA shares a similar inhibitory effect on the TLR4 pathway. mdpi.com 2-methoxycinnamaldehyde has been identified as a phytochemical that may protect against myocardial injury by alleviating the inflammatory response through various molecular pathways, which can be initiated by TLR activation. frontiersin.org

Interleukin-17 (IL-17) and Tumor Necrosis Factor (TNF) Pathway Regulation

Interleukin-17 (IL-17) and Tumor Necrosis Factor (TNF) are pro-inflammatory cytokines that play significant roles in various inflammatory diseases. begellhouse.comnih.govarchivesofmedicalscience.com They can act synergistically to amplify inflammatory responses. nih.govnih.gov

2-Methoxycinnamaldehyde (2-MCA) has been shown to regulate pathways involving these cytokines. In macrophages stimulated with LPS, 2-MCA reduces the production of TNF-α. nih.govsemanticscholar.org Furthermore, in human aortic smooth muscle cells, 2-MCA inhibits the proliferation and migration induced by TNF-α. spandidos-publications.com This suggests that 2-MCA can interfere with TNF-α-mediated cellular responses.

The IL-17 pathway often works in concert with the TNF pathway to drive inflammation. archivesofmedicalscience.commdpi.com IL-17 can activate downstream signaling cascades like the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. archivesofmedicalscience.com While direct studies on the effect of 2-MCA on the IL-17 pathway are limited, its known anti-inflammatory properties, including the inhibition of TNF-α, suggest a potential for broader regulation of inflammatory cytokine networks. nih.govfrontiersin.org

Cell Cycle Regulatory Protein Modulation

The cell cycle is a highly regulated process controlled by a series of checkpoints and key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs), to ensure proper cell division. genome.jplumenlearning.com Dysregulation of these proteins can lead to uncontrolled cell proliferation. researchgate.net

2-Methoxycinnamaldehyde (2-MCA) has been shown to modulate the expression of several cell cycle regulatory proteins. spandidos-publications.commedchemexpress.com In studies using human aortic smooth muscle cells (HASMCs), treatment with 2-MCA led to a decrease in the levels of cyclin D1, cyclin D3, and CDK6. medchemexpress.com Concurrently, the levels of the cyclin-dependent kinase inhibitors (CKIs) p21 and p27 were found to increase. medchemexpress.com

These findings indicate that 2-MCA can suppress cell proliferation by inducing cell cycle arrest. The downregulation of cyclins and CDKs, which are positive regulators of the cell cycle, and the upregulation of CKIs, which are negative regulators, collectively contribute to halting the progression of the cell cycle. spandidos-publications.comlumenlearning.commedchemexpress.com This modulation of cell cycle regulatory proteins is a key mechanism underlying the anti-proliferative effects of 2-MCA. spandidos-publications.com

Cyclin D1, D3, CDK4, CDK6 Expression Downregulation

2-Methoxycinnamaldehyde has been shown to modulate the expression of critical cell cycle regulators. Research indicates that MCA treatment leads to a reduction in the protein levels of cyclin D1, cyclin D3, and cyclin-dependent kinase 6 (CDK6). medchemexpress.comchemfaces.cn Another study also reported decreased levels of cyclin D1 and cyclin-dependent kinase 4 (CDK4) following treatment with a related compound. nih.gov These proteins form complexes that are essential for the progression of cells through the G1 phase of the cell cycle. nih.govwikipedia.org By downregulating these key components, MCA can effectively halt cell cycle progression. nih.gov

The cyclin D-CDK4/6 complex is pivotal in initiating the phosphorylation of the retinoblastoma protein (pRb). nih.gov This action is a critical step for cells to move from the G1 to the S phase of the cell cycle. wikipedia.org The downregulation of cyclins D1 and D3, along with their partner kinases CDK4 and CDK6, by MCA suggests a significant checkpoint control. medchemexpress.comchemfaces.cn

Table 1: Impact of 2-Methoxycinnamaldehyde on Cell Cycle Regulatory Proteins

| Protein | Effect of MCA Treatment | Reference |

|---|---|---|

| Cyclin D1 | Downregulation | medchemexpress.comchemfaces.cn |

| Cyclin D3 | Downregulation | medchemexpress.comchemfaces.cn |

| CDK4 | Downregulation | chemfaces.cn |

| CDK6 | Downregulation | medchemexpress.comchemfaces.cn |

p21 and p27 Cyclin-Dependent Kinase Inhibitor Upregulation

In addition to downregulating cyclins and CDKs, 2-Methoxycinnamaldehyde also upregulates the expression of cyclin-dependent kinase inhibitors (CKIs), specifically p21 and p27. medchemexpress.comchemfaces.cn These proteins act as brakes on the cell cycle by binding to and inhibiting the activity of cyclin-CDK complexes. wikipedia.orgresearchgate.net

The upregulation of p21 and p27 is a crucial mechanism for inducing cell cycle arrest. researchgate.net These inhibitors can bind to a variety of cyclin-CDK complexes, preventing them from phosphorylating their target substrates and thereby halting cell cycle progression, often in the G1 phase. wikipedia.orgresearchgate.net The simultaneous downregulation of growth-promoting cyclins and upregulation of inhibitory proteins like p21 and p27 by MCA creates a robust block on cell proliferation. medchemexpress.comchemfaces.cn This dual action underscores the compound's potent effects on cell cycle control. medchemexpress.comnih.gov

Cellular Metabolic Alterations

2-Methoxycinnamaldehyde significantly impacts cellular metabolism, inducing a state of oxidative stress and altering key metabolic pathways.

Reactive Oxygen Species (ROS) Production

A notable effect of 2-Methoxycinnamaldehyde is the significant increase in the production of reactive oxygen species (ROS) within cells. nih.govnih.govresearchgate.net ROS are highly reactive molecules, including superoxide radicals and hydrogen peroxide, that can cause damage to cellular components such as DNA, proteins, and lipids when present in excess. nih.govwikipedia.org

The accumulation of ROS induced by MCA can disrupt cellular homeostasis and lead to oxidative stress. nih.govnih.gov This oxidative stress is a key factor in the subsequent cellular damage and can contribute to the induction of apoptosis, or programmed cell death. nih.gov Some research also indicates that related compounds like trans-cinnamaldehyde can decrease the production of ROS under certain experimental conditions. researchgate.net

Tricarboxylic Acid (TCA) Cycle Flux Modulation

Metabolomic analysis has revealed that 2-Methoxycinnamaldehyde modulates the flux of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.govnih.govresearchgate.net The TCA cycle is a central metabolic hub in the mitochondria responsible for generating energy in the form of ATP and providing precursors for biosynthesis. bevital.nonih.govlongdom.orgnumberanalytics.com

Treatment with MCA leads to an increased metabolic flux through the TCA cycle. nih.govnih.gov This alteration in the TCA cycle can lead to an accumulation of NADH, which in turn contributes to the increased production of ROS. nih.govresearchgate.net This connection highlights a direct link between the metabolic alterations and the induction of oxidative stress by MCA.

Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Upregulation

In conjunction with the changes in the TCA cycle, 2-Methoxycinnamaldehyde also causes an upregulation of the pentose phosphate pathway (PPP). nih.govnih.govresearchgate.net The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is a major source of NADPH, which is essential for antioxidant defense and reductive biosynthesis. numberanalytics.comcam.ac.uk It also produces pentose sugars necessary for nucleotide synthesis. numberanalytics.comcam.ac.uk

The upregulation of the PPP in response to MCA treatment is likely a cellular response to the increased oxidative stress. nih.gov The increased production of NADPH via the PPP is an attempt by the cell to counteract the damaging effects of the high ROS levels. cam.ac.uk This metabolic reprogramming demonstrates the cell's attempt to adapt to the stressful conditions induced by MCA. nih.govnih.gov

Table 2: Metabolic Effects of 2-Methoxycinnamaldehyde

| Metabolic Process | Effect of MCA Treatment | Consequence | Reference |

|---|---|---|---|

| ROS Production | Increased | Oxidative stress, cellular damage | nih.govnih.govresearchgate.net |

| TCA Cycle Flux | Increased | NADH accumulation, increased ROS | nih.govnih.govresearchgate.net |

| Pentose Phosphate Pathway | Upregulation | Increased NADPH production (antioxidant response) | nih.govnih.govresearchgate.net |

Cell Membrane and Wall Integrity Disruption

2-Methoxycinnamaldehyde has been observed to cause significant damage to the structural integrity of both the cell membrane and the cell wall in bacteria. nih.govnih.gov Electron microscopy studies have revealed that treatment with MCA leads to severe morphological changes. nih.govnih.gov

In bacteria, the cell surfaces, which are normally smooth and intact, become corrugated and shriveled after exposure to MCA. nih.gov This damage results in increased permeability of the cell membrane, leading to the leakage of intracellular contents such as DNA and RNA. nih.govnih.gov The disruption of the cell membrane and wall is a critical aspect of the compound's mechanism of action, contributing to the inhibition of cell proliferation and ultimately leading to cell death. nih.govmdpi.comresearchgate.net

Leakage of Intracellular Contents

2-Methoxycinnamaldehyde (MCA) demonstrates a significant antibacterial effect by compromising the integrity of bacterial cell membranes, leading to the leakage of essential intracellular components. nih.gov Studies on methicillin-resistant Staphylococcus epidermidis (MRSE) have shown that treatment with MCA increases the permeability of the bacterial cell membrane. nih.gov This disruption results in the dose-dependent leakage of genetic material, specifically DNA and RNA, from the bacterial cells. nih.gov

Further investigations using transmission electron microscopy (TEM) on MRSE treated with MCA revealed clear evidence of cell membrane damage and subsequent cytoplasm leakage. nih.gov This was characterized by a visible reduction in intracellular contents and the appearance of distinct cytoplasmic zones within the treated bacteria. nih.gov Similarly, research on Salmonella enteritidis has indicated that MCA can cause an increase in cell membrane permeability, resulting in the leakage of intracellular proteins and nucleic acids. researchgate.net The primary mechanism is the disruption of the bacterial membrane, which leads to bacterial lysis and the release of its internal contents, ultimately causing cell death. mdpi.com

| Bacterial Strain | Observed Effect | Leaked Contents | Source |

|---|---|---|---|

| Methicillin-resistant Staphylococcus epidermidis (MRSE) | Increased cell permeability and membrane damage | DNA, RNA, Cytoplasm | nih.gov |

| Salmonella enteritidis | Increased cell membrane permeability | Protein, Nucleic Acids | researchgate.net |

| General Bacteria | Disruption of the cell membrane | Cellular Contents |

Morphological Changes in Bacterial Cells

Treatment with 2-Methoxycinnamaldehyde induces significant and severe morphological alterations in bacterial cells. nih.gov Electron microscopy studies provide visual evidence of these changes. In the case of MRSE, scanning electron microscopy (SEM) revealed that MCA treatment caused the cell surfaces, which are normally smooth and intact, to become corrugated and shriveled. nih.gov

Transmission electron microscopy (TEM) analysis further confirmed these ultrastructural damages, showing that MCA-treated bacteria experienced cell membrane damage and leakage of their cytoplasm. nih.gov Similarly, when Salmonella enteritidis was exposed to the compound, its cell morphology was severely damaged. researchgate.net These morphological changes are a direct consequence of the compound's interaction with and disruption of the bacterial cell wall and membrane, indicating its potent antibacterial activity. nih.govresearchgate.net

| Bacterial Strain | Microscopy Method | Observed Morphological Changes | Source |

|---|---|---|---|

| Methicillin-resistant Staphylococcus epidermidis (MRSE) | SEM | Slightly corrugated and shriveled cell surface | nih.gov |

| Methicillin-resistant Staphylococcus epidermidis (MRSE) | TEM | Cell membrane damage, reduced intracellular contents | nih.gov |

| Salmonella enteritidis | Not Specified | Severely damaged cell morphology | researchgate.net |

Protein Interaction and Reactivity

Reactivity with Amino Acid Residues (Schiff Base Formation, Michael Addition)

2-Methoxycinnamaldehyde, as a derivative of cinnamaldehyde, possesses an α,β-unsaturated aldehyde structure. This functional group makes it electrophilic and capable of reacting with nucleophilic amino acid residues in proteins. tandfonline.com The reactivity is primarily governed by two mechanisms: Schiff base formation and Michael addition. tandfonline.comnih.gov

Schiff Base Formation: The carbonyl group of the aldehyde can react with the primary amino groups of amino acid residues, such as the ε-amino group of lysine (B10760008) or the N-terminal amino group of a protein, to form a Schiff base (an imine). tandfonline.comnih.gov

Michael Addition: The β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack. The sulfhydryl group of cysteine is a particularly potent nucleophile for this type of reaction, though the side chains of histidine and lysine can also participate. tandfonline.comnih.gov

While cinnamaldehyde is known for its high reactivity with amino acid residues, the introduction of a methoxy (B1213986) group, as in 2-methoxycinnamaldehyde, can alter the electron density of the molecule and potentially modify its affinity for these nucleophiles. tandfonline.com This alteration in chemical structure is hypothesized to affect its biological activity. tandfonline.com Generally, for α,β-unsaturated aldehydes, cysteine is the most reactive residue, readily forming adducts via Michael addition. nih.gov

Transient Receptor Potential Channel Ankyrin 1 (TRPA1) Interaction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel involved in chemosensory pathways. Cinnamaldehyde is a potent activator of TRPA1. tandfonline.comnih.govresearchgate.net This interaction is believed to occur through covalent modification of cysteine or lysine residues within the N-terminus of the channel. tandfonline.com

However, studies have shown that 2-methoxycinnamaldehyde has a significantly reduced ability to activate the TRPA1 channel compared to its parent compound, cinnamaldehyde. tandfonline.comnih.gov The introduction of the methoxy group on the phenyl ring diminishes the compound's agonistic activity towards TRPA1. nih.gov Consequently, 2-methoxycinnamaldehyde is less effective at inducing TRPA1-mediated responses, such as serotonin (B10506) release in human intestinal cell models. tandfonline.comnih.govresearchgate.netacs.org This suggests that the structural and electronic properties of the cinnamaldehyde molecule are finely tuned for TRPA1 activation, and the addition of a methoxy group interferes with this interaction. tandfonline.comnih.gov

| Compound | TRPA1 Interaction | Effect on Serotonin Release | Source |

|---|---|---|---|

| Cinnamaldehyde | Potent activator | Strongly induces release | tandfonline.comresearchgate.net |

| 2-Methoxycinnamaldehyde | Largely reduced activation/affinity | Largely reduced potential | tandfonline.comnih.gov |

Pharmacological and Biological Activities

Anticancer and Antiproliferative Activities

2-Methoxycinnamaldehyde (B72128) has demonstrated notable efficacy in inhibiting the growth of various cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis and the targeting of key enzymes involved in cell proliferation.

Research on human lung adenocarcinoma A549 cells has shown that 2-MCA suppresses cell proliferation and induces apoptosis. nih.gov This is achieved through several mechanisms, including the upregulation of pro-apoptotic genes like Bax and Bak, and the downregulation of anti-apoptotic genes such as Bcl-2 and Bcl-XL. nih.gov The compound also causes a loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-3 and -9, all of which are hallmarks of apoptosis. nih.gov Furthermore, 2-MCA has been found to inhibit the activity of both topoisomerase I and II, enzymes crucial for DNA replication and repair in cancer cells. nih.gov It also suppresses the nuclear transcription factor NF-κB and induces lysosomal vacuolation. nih.gov

| Activity | Mechanism | Reference |

|---|---|---|

| Antiproliferative | Suppression of cell growth. | nih.gov |

| Apoptosis Induction | Upregulation of Bax and Bak; Downregulation of Bcl-2 and Bcl-XL; Mitochondrial membrane potential loss; Cytochrome c release; Activation of caspase-3 and -9. | nih.gov |

| Enzyme Inhibition | Suppression of topoisomerase I and II activities. | nih.gov |

| Transcription Factor Modulation | Suppression of nuclear factor-κB (NF-κB). | nih.gov |

In studies involving human lung squamous cell carcinoma NCI-H520 cells, 2-MCA has been shown to inhibit proliferation and induce apoptosis. nih.gov The apoptotic process is characterized by a loss of mitochondrial membrane potential and the activation of both caspase-3 and caspase-9. nih.gov Additionally, 2-MCA induces lysosomal vacuolation, leading to an elevated volume of acidic compartments and cytotoxicity. nih.gov A key aspect of its anticancer activity in these cells is the inhibition of both topoisomerase I and II activities. nih.gov In vivo studies using a nude mice model have also confirmed the antiproliferative effects of 2-MCA, demonstrating a reduction in tumor size. nih.gov

| Activity | Mechanism | Reference |

|---|---|---|

| Antiproliferative | Inhibition of cell proliferation. | nih.gov |

| Apoptosis Induction | Mitochondrial membrane potential loss; Activation of caspase-3 and -9. | nih.gov |

| Cellular Stress | Induction of lysosomal vacuolation and cytotoxicity. | nih.gov |

| Enzyme Inhibition | Inhibition of topoisomerase I and II activities. | nih.gov |

2-Methoxycinnamaldehyde has demonstrated an antiproliferative effect on human colorectal adenocarcinoma COLO 205 cells. nih.govnih.gov The compound inhibits cell proliferation and induces apoptosis, which is evidenced by the loss of mitochondrial membrane potential and the activation of caspase-3 and -9. nih.govnih.gov Flow cytometry analysis has shown an increase in annexin V-positive/PI-positive cells, confirming the apoptotic effect. nih.gov Morphological changes characteristic of apoptosis, such as nuclear condensation and fragmentation, have also been observed. nih.gov Similar to its effects on lung cancer cells, 2-MCA inhibits both topoisomerase I and II activities in colorectal cancer cells. nih.govnih.gov The compound was also found to induce lysosomal vacuolation and cytotoxicity. nih.gov

| Activity | Mechanism | Reference |

|---|---|---|

| Antiproliferative | Suppression of cell growth in a dose- and time-dependent fashion. | nih.gov |

| Apoptosis Induction | Mitochondrial membrane potential loss; Activation of caspase-3 and -9; Increase of annexin V+/PI+ cells. | nih.govnih.gov |

| Enzyme Inhibition | Inhibition of topoisomerase I and II activities. | nih.govnih.gov |

| Cytotoxicity | Induction of lysosomal vacuolation and cytotoxicity. | nih.gov |

Anti-inflammatory Effects

Beyond its anticancer properties, 2-Methoxycinnamaldehyde exhibits anti-inflammatory activities through the modulation of key inflammatory mediators.

2-Methoxycinnamaldehyde has been shown to possess anti-inflammatory properties by reducing the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). In studies involving lipopolysaccharide (LPS)-stimulated macrophages, 2-MCA was found to decrease the secretion of TNF-α. This effect is linked to the activation of the NRF2 pathway, which in turn enhances autophagy flux, thereby modulating excessive inflammation. Furthermore, 2-MCA has been observed to inhibit TNF-α-induced proliferation and migration of human aortic smooth muscle cells.

Attenuation of Inflammatory Responses in Macrophages

2-Methoxycinnamaldehyde (2-MCA) has demonstrated significant anti-inflammatory effects by modulating the response of macrophages, key cells in the immune system. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, 2-MCA was found to reduce the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). sigmaaldrich.com The underlying mechanism for this anti-inflammatory action involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. sigmaaldrich.com

Activation of NRF2 by 2-MCA leads to an enhancement of autophagy flux in macrophages. sigmaaldrich.com Autophagy is a cellular process responsible for the degradation and recycling of cellular components, and its enhancement can help to diminish excessive inflammation. sigmaaldrich.com Specifically, 2-MCA treatment increases the expression of autophagy-associated proteins like LC3 and P62. sigmaaldrich.com The reduction in TNF-α and nitric oxide synthase 2 (NOS2) expression by 2-MCA was reversed when autophagy inhibitors were used, confirming the crucial role of autophagy in its anti-inflammatory effects. sigmaaldrich.com By activating the NRF2 pathway and subsequently enhancing autophagy, 2-MCA effectively reduces macrophage-mediated inflammation. sigmaaldrich.com

| Mediator/Pathway | Effect of 2-Methoxycinnamaldehyde | Reference |

|---|---|---|

| TNF-α Production | Reduced | sigmaaldrich.com |

| Nitric Oxide (NO) Production | Reduced | sigmaaldrich.com |

| NRF2 Pathway | Activated | sigmaaldrich.com |

| Autophagy Flux | Enhanced | sigmaaldrich.com |

Reduction of Brain Edema and Injuries

Research has indicated that 2-Methoxycinnamaldehyde may have a neuroprotective role by reducing brain edema and injuries. frontiersin.org Studies have shown that 2-MCA can achieve these effects by downregulating the expression of specific receptors and signaling molecules involved in the inflammatory cascade within the brain. frontiersin.org In particular, 2-MCA has been found to reduce the expression of Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB), both of which are pivotal in initiating and propagating inflammatory responses in the central nervous system. frontiersin.org

Furthermore, the administration of 2-MCA has been associated with a decrease in the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), in the context of brain injury. frontiersin.org By inhibiting these key inflammatory mediators, 2-MCA helps to mitigate the secondary damage that often follows a primary brain injury, which includes the development of brain edema. The related compound, cinnamaldehyde (B126680), has also been shown to suppress inflammation and reduce brain edema and infarct volume in models of cerebral ischemia. nih.govresearchgate.net

Amelioration of Ankylosing Spondylitis

While direct clinical studies on the effect of 2-Methoxycinnamaldehyde on ankylosing spondylitis are in early stages, preliminary research and its known anti-inflammatory properties suggest a potential therapeutic role. A study exploring the mechanisms of Cinnamomi ramulus, a natural source of 2-MCA, indicated its potential against ankylosing spondylitis through its anti-inflammatory effects.

The broader anti-inflammatory and immunomodulatory activities of cinnamaldehydes are well-documented in the context of other inflammatory autoimmune diseases like rheumatoid arthritis, which shares pathological similarities with ankylosing spondylitis. For instance, cinnamaldehyde has been shown to ameliorate arthritis in animal models by suppressing the production of pro-inflammatory cytokines and modulating key signaling pathways like NF-κB. It has also been observed to reduce the expression of inflammatory mediators such as TNF-α, IL-1β, IL-6, and cyclooxygenase-2 (COX-2) in inflamed joint tissues. Given these mechanisms, it is plausible that 2-Methoxycinnamaldehyde could exert similar beneficial effects in ankylosing spondylitis by targeting the underlying inflammatory processes.

Antibacterial Activities

2-Methoxycinnamaldehyde has demonstrated notable antibacterial properties against a range of pathogenic bacteria. Its mechanisms of action are multifaceted, primarily involving the disruption of bacterial cell structures and vital cellular processes.

Activity Against Methicillin-Resistant Staphylococcus epidermidis (MRSE)

2-Methoxycinnamaldehyde has shown significant antibacterial activity against Methicillin-Resistant Staphylococcus epidermidis (MRSE), a pathogen known for causing difficult-to-treat infections. nih.govmdpi.comnih.gov Studies have demonstrated that 2-MCA can inhibit both the proliferation and biofilm formation of MRSE. nih.govmdpi.comnih.gov Biofilms are communities of bacteria encased in a protective matrix, which makes them notoriously resistant to antibiotics.

The mechanism of action of 2-MCA against MRSE involves causing morphological damage to the bacterial cells. nih.govmdpi.comnih.gov Scanning and transmission electron microscopy have revealed that treatment with 2-MCA leads to a shriveled and corrugated cell surface. nih.gov This structural damage results in increased permeability of the cell membrane, leading to the leakage of essential intracellular components such as DNA and RNA. nih.govmdpi.comnih.gov Furthermore, 2-MCA has been found to significantly increase the production of reactive oxygen species (ROS) in MRSE, which contributes to cellular damage and ultimately, bacterial cell death. nih.govnih.gov

| Activity | Observed Effect | Reference |

|---|---|---|

| Inhibition of Proliferation | Dose-dependent inhibition of MRSE growth | nih.gov |

| Inhibition of Biofilm Formation | Significant reduction in biofilm formation | nih.govmdpi.com |

| Morphological Changes | Corrugated and shriveled cell surface | nih.gov |

| Increased Cell Permeability | Leakage of DNA and RNA | nih.govmdpi.com |

| Increased Reactive Oxygen Species (ROS) | Significant increase in ROS production | nih.gov |

Activity Against Salmonella enteritidis

2-Methoxycinnamaldehyde has been identified as having the potential to inhibit the growth and pathogenic capabilities of Salmonella enteritidis. While the precise mechanisms of 2-MCA are still under investigation, studies on the closely related compound, cinnamaldehyde, provide significant insights into its likely mode of action.

Research on cinnamaldehyde has shown that it can disrupt the integrity of the bacterial cell wall and inhibit its synthesis, which is a critical component for bacterial survival. nih.gov Another key mechanism is the inhibition of Salmonella Pathogenicity Island 1 (SPI-1), a genetic locus that encodes proteins essential for the invasion of host cells. mdpi.com By downregulating SPI-1, cinnamaldehyde can reduce the bacterium's ability to cause infection. mdpi.com Furthermore, cinnamaldehyde has been found to inhibit the function of Type I fimbriae, which are hair-like appendages on the bacterial surface that mediate adhesion to host cells, a crucial first step in the infection process. nih.gov Given the structural similarities, it is probable that 2-Methoxycinnamaldehyde employs similar strategies to combat Salmonella enteritidis.

Activity Against Escherichia coli and Coliform Bacteria

Studies have shown that 2-Methoxycinnamaldehyde exhibits a specific antibacterial effect against Escherichia coli and other coliform bacteria. tandfonline.com The primary mechanism of action is believed to be the alteration of the function of proteins associated with the bacterial cell membrane. tandfonline.com This disruption appears to occur mainly at the cell surface. tandfonline.com

The ability of aldehyde compounds like 2-MCA to penetrate the outer layer of bacterial cells and cause significant disruption to the lipid portion of the plasma membrane is thought to be a key factor in their antibacterial efficacy. This perturbation of the membrane can lead to a loss of cellular integrity and function, ultimately resulting in bacterial death.

Anti-atherosclerotic Potential

2-Methoxycinnamaldehyde (2-MCA) has demonstrated significant potential as an anti-atherosclerotic agent through its targeted effects on key cellular processes involved in the development of atherosclerosis.

A crucial event in the progression of atherosclerosis is the abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) spandidos-publications.comnih.gov. Research has shown that 2-Methoxycinnamaldehyde can inhibit these processes. In studies involving human aortic smooth muscle cells (HASMCs), 2-MCA was found to suppress tumor necrosis factor-α (TNF-α)-induced cell proliferation spandidos-publications.comnih.gov. This inhibitory effect is achieved by reducing the levels of key cell cycle proteins, including cyclin D1, cyclin D3, CDK4, and CDK6, while simultaneously increasing the levels of cyclin-dependent kinase inhibitors p21 and p27 spandidos-publications.comnih.gov.

Furthermore, 2-MCA has been observed to decrease the secretion of matrix metalloproteinase-9 (MMP-9) by inhibiting its transcription spandidos-publications.comnih.gov. The mechanism of action for these effects appears to be through the NF-κB signaling pathway, as 2-MCA was shown to potently inhibit the degradation of IκBα and the subsequent nuclear translocation of NF-κB spandidos-publications.comnih.gov. Cinnamic aldehyde, a related compound, has also been shown to inhibit VSMC proliferation and neointimal hyperplasia in diabetic rat models by activating the Nrf2 pathway, which enhances antioxidant defenses nih.gov.

The table below summarizes the effects of 2-Methoxycinnamaldehyde on key molecules involved in vascular smooth muscle cell proliferation.

| Target Molecule | Effect of 2-Methoxycinnamaldehyde | Reference |

| Cyclin D1 | Reduction | spandidos-publications.comnih.gov |

| Cyclin D3 | Reduction | spandidos-publications.comnih.gov |

| CDK4 | Reduction | spandidos-publications.comnih.gov |

| CDK6 | Reduction | spandidos-publications.comnih.gov |

| p21 | Increase | spandidos-publications.comnih.gov |

| p27 | Increase | spandidos-publications.comnih.gov |

| MMP-9 | Reduction in secretion and transcription | spandidos-publications.comnih.gov |

| NF-κB | Inhibition of nuclear translocation | spandidos-publications.comnih.gov |

Platelet-derived growth factor (PDGF) is a potent chemoattractant that plays a significant role in the progression of atherosclerosis by inducing the proliferation and migration of VSMCs spandidos-publications.comunc.edu. Studies have demonstrated that 2-Methoxycinnamaldehyde effectively inhibits the migration of human aortic smooth muscle cells (HASMCs) induced by PDGF spandidos-publications.comnih.govglpbio.com. This inhibitory action on PDGF-induced migration further underscores the anti-atherosclerotic potential of 2-MCA spandidos-publications.com.

Antioxidant Properties

2-Methoxycinnamaldehyde has been reported to possess antioxidant properties nih.govnih.govnih.gov. These properties are, in part, attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway nih.gov. NRF2 is a key transcription factor that regulates the expression of antioxidant genes, which protect cells against oxidative damage nih.gov. By activating NRF2, 2-MCA can enhance the production of various antioxidant enzymes, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including atherosclerosis nih.govnih.gov.

Immunomodulatory Activities

2-Methoxycinnamaldehyde has been identified as having immunomodulatory properties nih.govnih.gov. It has been shown to act as an inhibitor of NF-κB, a crucial transcription factor in the immune response nih.gov. Specifically, both trans-cinnamaldehyde and 2-MCA were found to inhibit lipopolysaccharide (LPS)-induced DNA binding and transcriptional activity of NF-κB nih.gov. The IC50 value for 2-MCA's inhibition of NF-κB transcriptional activity was reported to be 31 μM nih.gov. By modulating the NF-κB pathway, 2-MCA can influence inflammatory responses within the immune system nih.govresearchgate.net.

Anti-osteoclastogenesis and Anti-angiogenesis Activities

Research has indicated that 2-Methoxycinnamaldehyde exhibits both anti-osteoclastogenesis and anti-angiogenesis activities nih.gov. Its anti-angiogenic properties have been demonstrated through its ability to inhibit tumor angiogenesis nih.gov. This is achieved by suppressing the activation of Tie2, a receptor tyrosine kinase expressed in endothelial cells that plays a critical role in both sprouting angiogenesis and the maturation of blood vessels nih.gov. By inhibiting Tie2, 2-MCA can disrupt the formation of new blood vessels, a process vital for tumor growth and other pathological conditions nih.gov.

Anti-aggregation Activities

2-Methoxycinnamaldehyde has been shown to possess significant anti-platelet aggregation activities nih.govnih.govresearchgate.net. In a study comparing its effects to acetylsalicylic acid (ASA), 2-MCA demonstrated potent inhibitory effects on platelet aggregation induced by various agents.

The table below details the 50% inhibitory concentrations (IC₅₀) of 2-Methoxycinnamaldehyde against different inducers of platelet aggregation.

| Inducing Agent | 2-Methoxycinnamaldehyde IC₅₀ (μM) | Acetylsalicylic Acid (ASA) IC₅₀ (μM) | Reference |

| Arachidonic Acid (AA) | 16.9 | 60.3 | nih.gov |

| U46619 (Thromboxane A₂ mimic) | 14.6 | 321 | nih.gov |

| Epinephrine | 15.3 | 50.0 | nih.gov |

These findings indicate that 2-Methoxycinnamaldehyde is a more potent inhibitor of platelet aggregation induced by these agents than acetylsalicylic acid nih.gov.

Anti-diabetic Properties

While direct and extensive research on the anti-diabetic mechanisms of 2-Methoxycinnamaldehyde is still developing, preliminary evidence suggests its potential in managing diabetes-related pathways. Its therapeutic effects are thought to be linked to its recognized anti-inflammatory and antioxidant properties.

One of the key mechanisms through which 2-MCA may exert its anti-diabetic effects is by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. Chronic inflammation is a well-established contributor to the development and progression of type 2 diabetes, and NF-κB is a crucial protein complex that governs the inflammatory response. By acting as an NF-κB inhibitor, 2-MCA can potentially mitigate the inflammatory processes that lead to insulin resistance and damage to pancreatic β-cells, the cells responsible for producing insulin.

Furthermore, 2-MCA has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key regulator of the cellular antioxidant response, protecting cells from the damaging effects of oxidative stress. Oxidative stress is another significant factor in the pathology of diabetes, contributing to β-cell dysfunction and insulin resistance. By activating Nrf2, 2-MCA may enhance the body's natural defense mechanisms against the oxidative damage associated with high blood sugar levels.

While these anti-inflammatory and antioxidant activities provide a strong theoretical basis for the anti-diabetic potential of 2-MCA, further in-depth studies are required to elucidate its direct impact on critical diabetic markers such as glucose uptake in cells, insulin sensitivity, and the activity of key enzymes involved in glucose metabolism.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. In humans, the urease produced by the bacterium Helicobacter pylori is a key virulence factor that allows it to survive in the acidic environment of the stomach, leading to gastritis, peptic ulcers, and an increased risk of gastric cancer. Therefore, the inhibition of urease is a significant therapeutic target.

Research into the chemical constituents of the Cinnamomum genus has revealed the potential for its compounds to act as urease inhibitors. While specific studies focusing solely on the urease inhibitory activity of 2-Methoxycinnamaldehyde are limited, the broader investigation of Cinnamomum extracts provides a foundation for its potential in this area. Studies have identified other compounds within this genus, such as camphene and cuminaldehyde, as having urease inhibitory effects.

The proposed mechanism for urease inhibition by compounds from the Cinnamomum genus involves the binding of these molecules to the active site of the urease enzyme, thereby preventing it from breaking down urea. This action would neutralize the protective mechanism of H. pylori, making it more susceptible to the acidic environment of the stomach.

Although a specific half-maximal inhibitory concentration (IC50) value for 2-Methoxycinnamaldehyde against urease has not been prominently reported in the currently available scientific literature, the established activity of related compounds from the same plant genus suggests that 2-MCA is a promising candidate for further investigation as a urease inhibitor. Future research is necessary to quantify its specific inhibitory potency and to understand its precise mode of action against the urease enzyme.

Structure Activity Relationship Sar Studies

Comparison with Cinnamaldehyde (B126680) and other Analogues

Alterations to the chemical structure of cinnamaldehyde, such as changing the functional group, substituting the phenyl ring, or saturating the α,β-unsaturated bond, can modify its electron density and create steric hindrance, thereby affecting its biological activity. tandfonline.com The aldehyde moiety is considered crucial for the antimicrobial properties of cinnamaldehyde. tandfonline.com

In terms of anti-inflammatory activity, both trans-cinnamaldehyde and 2-methoxycinnamaldehyde (B72128) have been identified as inhibitors of NF-κB, a key regulator of inflammatory responses. nih.gov In one study, 2-methoxycinnamaldehyde exhibited a slightly lower IC₅₀ value (31 µM) for NF-κB inhibition compared to trans-cinnamaldehyde (43 µM), suggesting a modest increase in potency with the addition of a methoxy (B1213986) group at the ortho position. nih.gov

Research on the inhibition of NLRP3 inflammasome-mediated IL-1β secretion showed that cinnamaldehyde and 2-methoxycinnamaldehyde were effective, while analogues lacking the aldehyde group, such as cinnamic acid, cinnamyl alcohol, and cinnamyl acetate, showed no inhibitory activity. mdpi.com This highlights the essential role of the propenal group in this specific anti-inflammatory pathway. mdpi.com

In the context of antimicrobial activity against various bacteria, cinnamaldehyde generally shows higher potency than many of its derivatives. ugent.beresearchgate.net For instance, one study found cinnamaldehyde to have the second-highest antimicrobial activity after 4-nitrocinnamaldehyde (B167888), followed by 4-methoxycinnamaldehyde (B120730) and then 2-methoxycinnamaldehyde. tandfonline.comresearchgate.net However, 2-methoxycinnamaldehyde has demonstrated notable antibiofilm activity against Candida albicans. nih.gov

The α,β-unsaturated carbonyl group present in cinnamaldehyde and its analogues is a key pharmacophore, acting as a Michael acceptor that can react with nucleophiles like the thiol groups of cysteine residues in proteins. researchgate.netresearchgate.net This reactivity is believed to be a significant contributor to their biological effects. researchgate.netmdpi.com

Table 1: Comparison of IC₅₀ Values for NF-κB Inhibition

| Compound | IC₅₀ (µM) | Source |

|---|---|---|

| 2-Methoxycinnamaldehyde | 31 | nih.gov |

| trans-Cinnamaldehyde | 43 | nih.gov |

| Caffeic acid phenethyl ester (CAPE) | 2 | nih.gov |

Impact of Substituent Position on Biological Activity

The position of substituents on the phenyl ring of cinnamaldehyde derivatives significantly influences their biological activity. Studies have shown that substituents in the para (4-position) often lead to greater potency compared to those in the ortho (2-position) or meta (3-position). tandfonline.comugent.benih.gov

For example, in terms of antibacterial activity against coliforms, 4-methoxycinnamaldehyde was found to be more effective than 2-methoxycinnamaldehyde. tandfonline.comugent.be Similarly, 4-nitrocinnamaldehyde demonstrated dramatically higher genotoxicity and antimicrobial activity compared to its ortho and meta isomers. tandfonline.com This trend is also observed in other cinnamaldehyde derivatives, where a nitro group at the C-4 position enhanced both antibacterial and antifungal activity. nih.gov

In the context of farnesyl protein transferase (FPTase) inhibition, an interesting contrast is observed. Ortho-substituted cinnamaldehydes, including 2-hydroxycinnamaldehyde (B114546), showed higher inhibitory activity than their meta and para-substituted counterparts. koreascience.kr Specifically, 2-chlorocinnamaldehyde (B166138) was the most potent among the tested derivatives. koreascience.kr This suggests that for certain biological targets, substitution at the ortho position is more favorable.

The type of substituent also plays a crucial role. Electron-withdrawing groups, such as nitro groups, have been shown to enhance the antimicrobial and quorum sensing inhibitory activities of cinnamaldehyde analogues. researchgate.netnih.gov

Table 2: Relative Antimicrobial Activity Ranking of Cinnamaldehyde Analogues

| Rank | Compound | Source |

|---|---|---|

| 1 | 4-Nitrocinnamaldehyde | tandfonline.comresearchgate.net |

| 2 | Cinnamaldehyde | tandfonline.comresearchgate.net |

| 3 | 4-Methoxycinnamaldehyde | tandfonline.comresearchgate.net |

| 4 | 2-Methoxycinnamaldehyde | tandfonline.comresearchgate.net |

| 5 | Hydrocinnamaldehyde | tandfonline.comresearchgate.net |

Electrophilicity and Biological Activity Correlation

The biological activity of cinnamaldehyde and its derivatives is strongly correlated with their electrophilic nature. tandfonline.commdpi.com The cinnamoyl moiety, particularly the α,β-unsaturated carbonyl group, acts as an electrophile, making it reactive towards nucleophilic residues in biological macromolecules like proteins and enzymes. researchgate.netmdpi.com

This reactivity allows these compounds to form covalent adducts with their biological targets, often through a Michael-type addition reaction. researchgate.netresearchgate.net The electrophilic β-carbon of the unsaturated double bond is susceptible to nucleophilic attack, leading to the formation of a conjugate that can alter the protein's function. researchgate.netmdpi.com This mechanism is thought to be responsible for many of the observed biological effects, including antimicrobial and anti-inflammatory activities. mdpi.comresearchgate.net